5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

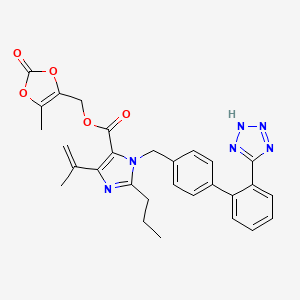

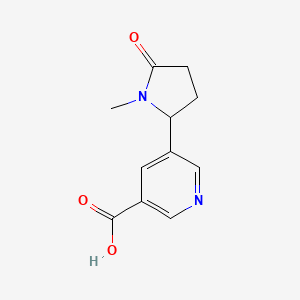

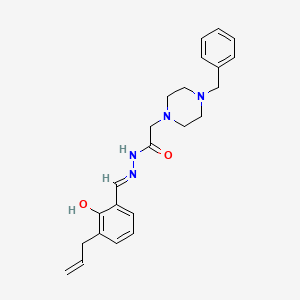

“5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process involves several steps, including the addition of formic acid, heating, and the addition of formaldehyde. After the reaction is complete, the product is isolated and purified .Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule . The structure also includes a carboxylic acid group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of several functional groups. The pyrrolidine ring can undergo various reactions, and the carboxylic acid group can participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise structure. The presence of the carboxylic acid group suggests that it would have acidic properties . The compound is likely to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A one-pot condensation method involving 5-oxopyrrolidine-3-carboxylic acids led to the formation of novel bicyclic systems with potential biological activities. These compounds were synthesized through a reaction with carbonyldiimidazole and benzamidoximes, showcasing the versatility of 5-oxopyrrolidine derivatives in creating complex molecular structures. The biological activity of these compounds was predicted, indicating potential applications in pharmaceutical development (Kharchenko, Detistov, & Orlov, 2008).

Antioxidant Properties

Derivatives of 5-oxopyrrolidine-3-carboxylic acid containing various substituents have demonstrated significant antioxidant activity. This includes compounds that showed higher antioxidant activity than ascorbic acid, suggesting their potential use in therapeutic applications for combating oxidative stress. The structural analysis and antioxidant efficacy highlight the compound's value in medicinal chemistry and its role in developing new antioxidant agents (Tumosienė et al., 2019).

Anticancer and Antimicrobial Activity

A study on 5-oxopyrrolidine derivatives revealed promising anticancer and antimicrobial properties. Compounds derived from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid showed potent activity against A549 cells, and one particular compound exhibited selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. These findings suggest the potential of 5-oxopyrrolidine derivatives as scaffolds for developing new therapeutic agents targeting cancer and multidrug-resistant bacterial infections (Kairytė et al., 2022).

Antibacterial Activity

Further investigation into the antibacterial properties of 5-oxopyrrolidine derivatives demonstrated their efficacy against various bacterial strains. A series of novel compounds bearing the 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid structure were synthesized and evaluated for their antibacterial potential, showing moderate to good activity. This research underscores the compound's role in developing new antibacterial drugs, contributing to the fight against antibiotic resistance (Devi et al., 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of rac-Cotinine 3-Carboxylic Acid, also known as 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid, is the central nervous system . It interacts with both nicotinic acetylcholine receptors (nAChRs) and non-nAChRs in the nervous system .

Mode of Action

The compound acts as a weak agonist of nAChRs . It facilitates memory, cognition, executive function, and emotional responding . It also has a protective effect over the synapse induced by the activation of the Akt/GSK3/synaptophysin pathway .

Biochemical Pathways

The compound stimulates synaptic density in the main brain regions involved in learning and memory through the Akt/GSK3/synaptophysin pathway . This results in improved cognitive function and reduced cognitive-impairment associated with disease and stress-induced dysfunction .

Result of Action

The action of rac-Cotinine 3-Carboxylic Acid results in enhanced cognitive function, including memory and executive function . It also acts as an antidepressant and reduces cognitive-impairment associated with disease and stress-induced dysfunction .

Eigenschaften

IUPAC Name |

5-(1-methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13-9(2-3-10(13)14)7-4-8(11(15)16)6-12-5-7/h4-6,9H,2-3H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPNTJZYIZZLBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747379 |

Source

|

| Record name | 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-Cotinine 3-Carboxylic Acid | |

CAS RN |

1246815-18-8 |

Source

|

| Record name | 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)